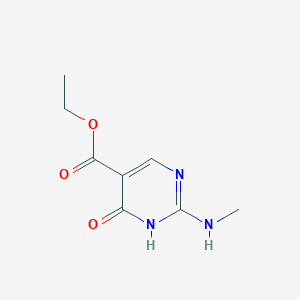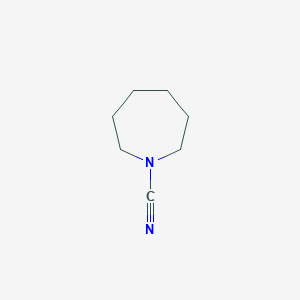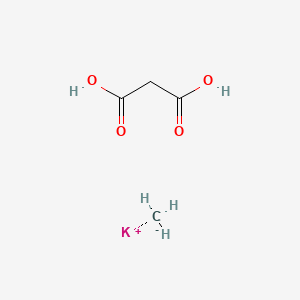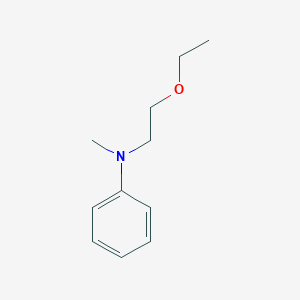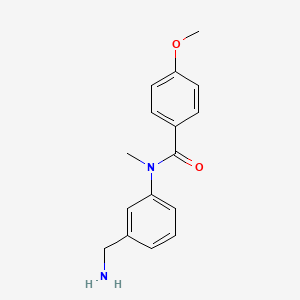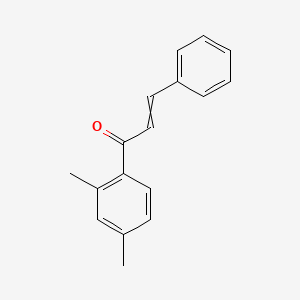
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
描述
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one is an organic compound with the molecular formula C17H16O It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nitric acid for nitration, halogens (e.g., bromine, chlorine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.
科学研究应用
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a potential candidate for drug development and biological studies.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of enzymes such as tyrosinase and acetylcholinesterase, which are relevant in the treatment of diseases like Alzheimer’s and hyperpigmentation disorders.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of fine chemicals.
作用机制
The mechanism of action of 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity.
相似化合物的比较
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: Chalcone, 1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one, 1-(2,4-Dichlorophenyl)-3-phenyl-2-propen-1-one.
Uniqueness: The presence of the 2,4-dimethylphenyl group in the compound imparts unique chemical and biological properties, such as enhanced lipophilicity and specific interactions with biological targets, which may not be observed in other chalcones.
属性
分子式 |
C17H16O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI 键 |
UYTPHSQRUDNHPA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

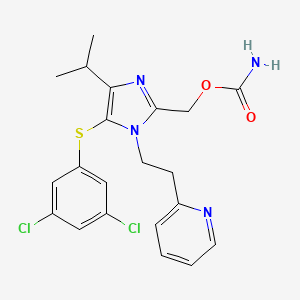
![Phenol, 4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B8716738.png)
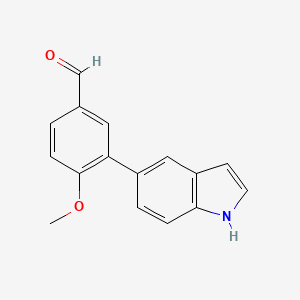
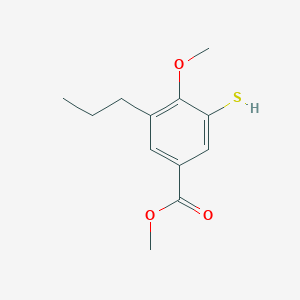
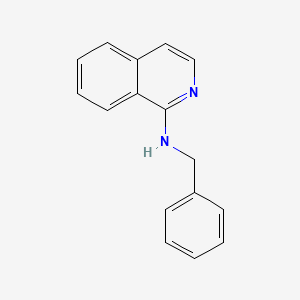
![Ethyl 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8716767.png)
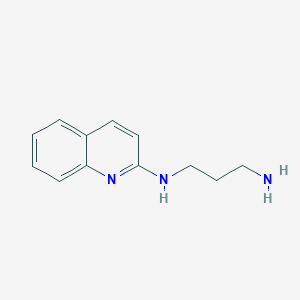
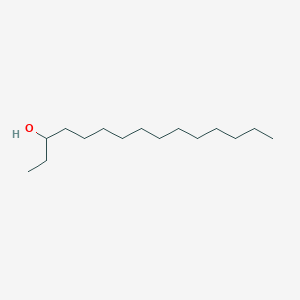
![(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE](/img/structure/B8716790.png)
